molecular formula C15H17ClFNO3S2 B2392912 3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide CAS No. 2034540-64-0

3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide

Cat. No.: B2392912
CAS No.: 2034540-64-0
M. Wt: 377.87
InChI Key: AMKZAAABXXEONL-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide typically involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 5-hydroxy-3-(thiophen-2-yl)pentylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, resulting in the formation of the desired product as a white crystalline solid.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen substituents (chlorine and fluorine) on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group on the pentyl chain can be oxidized to form a carbonyl group or reduced to form an alkane.

    Condensation Reactions: The sulfonamide group can engage in condensation reactions with various nucleophiles.

Common Reagents and Conditions

    Triethylamine: Used as a base in the synthesis.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Formation of carbonyl compounds from the hydroxyl group.

    Reduction Products: Formation of alkanes from the hydroxyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its ability to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.

    Medicine: Potential therapeutic agent due to its ability to induce apoptosis and inhibit migration and invasion of cancer cells.

Mechanism of Action

The exact mechanism of action of 3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is not fully understood. it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition leads to a decrease in cell viability and induces apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: An organic compound with a similar halogenated structure.

    Thiophene Derivatives: Compounds containing the thiophene ring, which exhibit various biological activities.

    Indole Derivatives: Compounds with similar structural motifs that have been studied for their antiviral and anticancer activities.

Uniqueness

3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is unique due to its combination of a benzenesulfonamide group, a thiophene ring, and halogen substituents

Properties

IUPAC Name

3-chloro-4-fluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFNO3S2/c16-13-10-12(3-4-14(13)17)23(20,21)18-7-5-11(6-8-19)15-2-1-9-22-15/h1-4,9-11,18-19H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKZAAABXXEONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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